molecular formula C6H9O4P B14155023 Iqciaqzimsfuir-uhfffaoysa- CAS No. 875-12-7

Iqciaqzimsfuir-uhfffaoysa-

Cat. No.: B14155023
CAS No.: 875-12-7
M. Wt: 176.11 g/mol
InChI Key: IQCIAQZIMSFUIR-UHFFFAOYSA-N
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Description

“Iqciaqzimsfuir-uhfffaoysa-” is a unique chemical compound with a complex structure. It is known for its distinctive properties and potential applications in various scientific fields. The compound’s IUPAC name and molecular formula are essential for understanding its chemical nature and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step must be carefully controlled to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of “Iqciaqzimsfuir-uhfffaoysa-” often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various functionalized derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and catalysts.

Mechanism of Action

The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating its biological and pharmacological effects.

Properties

CAS No.

875-12-7

Molecular Formula

C6H9O4P

Molecular Weight

176.11 g/mol

IUPAC Name

2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide

InChI

InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2

InChI Key

IQCIAQZIMSFUIR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1OP(=O)(O2)O3

Origin of Product

United States

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